molecular formula C24H19F3N2O B2748804 N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide CAS No. 922039-31-4

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide

Cat. No.: B2748804
CAS No.: 922039-31-4
M. Wt: 408.424
InChI Key: PBJNGCJIUGMFAK-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on its benzyl and indole rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzyl groups and the acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorine atoms on the benzyl and indole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide include other fluorinated benzyl and indole derivatives. These compounds share structural similarities but may differ in the number and position of fluorine atoms or other substituents.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the combination of benzyl and indole moieties. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O/c25-18-10-8-16(9-11-18)14-29-15-17(19-4-1-2-7-23(19)29)12-24(30)28-13-20-21(26)5-3-6-22(20)27/h1-11,15H,12-14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNGCJIUGMFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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